molecular formula C17H17BrN2O5 B1683850 ha14-1 CAS No. 65673-63-4

ha14-1

Cat. No.: B1683850
CAS No.: 65673-63-4
M. Wt: 409.2 g/mol
InChI Key: SXJDCULZDFWMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HA14-1, also known as ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, is a small organic compound that has gained attention for its potential in cancer therapy. It functions as an inhibitor of the anti-apoptotic protein Bcl-2, which plays a crucial role in regulating apoptosis or programmed cell death. By inhibiting Bcl-2, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment .

Mechanism of Action

Target of Action

HA14-1, also known as Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, is a small molecule antagonist against the Bcl-2 protein . The Bcl-2 protein is commonly overexpressed in hematological malignancies, where it promotes the survival of neoplastic cells .

Mode of Action

This compound has been reported to bind the surface pocket of Bcl-2 that mediates anti-apoptotic interactions . This binding triggers apoptosis in Bcl-2-overexpressing cells . The compound is most cytotoxic in cell lines expressing high levels of Bcl-2 .

Biochemical Pathways

The action of this compound disrupts the interaction between Bax and Bcl-2, which are key players in the regulation of apoptosis . This disruption leads to the induction of apoptosis, a form of programmed cell death . The compound’s action is associated with the decrease in mitochondrial membrane potential and activation of caspases, which are crucial components of the apoptotic pathway .

Pharmacokinetics

It has been observed that this compound is unstable under physiological conditions . This instability could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in Bcl-2-overexpressing cells . At lower concentrations, the compound predominantly triggers apoptosis . At higher concentrations, increasing primary necrosis is observed, suggesting the onset of interactions supplementary to bcl-2 inhibition .

Action Environment

The efficacy of this compound is influenced by the cellular environment. For instance, the compound’s apoptotic effect is enhanced when cells are pre-treated with certain chemotherapeutic drugs . The compound’s instability under physiological conditions could potentially limit its efficacy .

Preparation Methods

The synthesis of HA14-1 involves several steps. One common synthetic route includes the following steps:

    Bromination: The starting material, 4H-chromene-3-carboxylate, undergoes bromination to introduce a bromine atom at the 6-position.

    Amination: The brominated intermediate is then subjected to amination to introduce an amino group at the 2-position.

    Cyanoethylation: The resulting compound undergoes cyanoethylation to introduce a cyano group at the 1-position.

    Esterification: Finally, the compound is esterified to form the ethyl ester derivative

Chemical Reactions Analysis

HA14-1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

HA14-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

HA14-1 is unique compared to other Bcl-2 inhibitors due to its specific binding to the Bcl-2 surface pocket and its ability to induce apoptosis in a wide range of cancer cell lines. Similar compounds include:

This compound’s uniqueness lies in its specific mechanism of action and its potential to be used in combination with other therapies to enhance their efficacy.

Properties

IUPAC Name

ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJDCULZDFWMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274403
Record name ha14-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65673-63-4
Record name HA 14-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ha14-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of the 5-bromosalicylaldehyde (0.010 mol) in dry ethyl alcohol (30 ml) was added ethyl cyanoacetate (0.022 mol) and 3.0 grams of molecular sieve 3Å powder (Aldrich Chemical Company). The resulting mixture was stirred at room temperature overnight (14 h). Most of the 5-bromosalicylaldehyde disappeared within the first 2 hours as layer chromatography (TLC). The molecular sieve was then filtered off and washed 3 times with tetrahydrofuran. The filtrates were combined and the solvent was removed under vacuum. The residue solidified when incubated at −24° for 2 hours. The desired product was obtained by crystallization in 85% ethanol as a single diastereoisomeric pair. The yield was 86%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.022 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ha14-1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ha14-1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ha14-1
Reactant of Route 4
Reactant of Route 4
ha14-1
Reactant of Route 5
Reactant of Route 5
ha14-1
Reactant of Route 6
Reactant of Route 6
ha14-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.